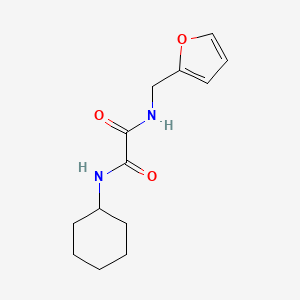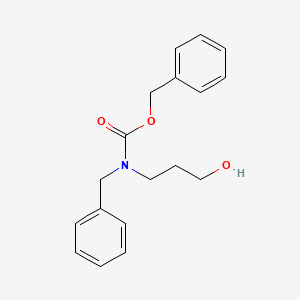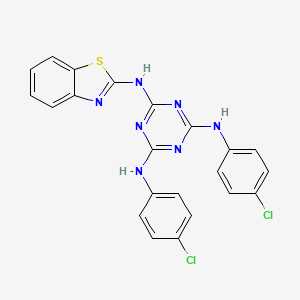![molecular formula C12H8Br2O3 B12450790 [(1,6-Dibromo-2-naphthyl)oxy]acetic acid](/img/structure/B12450790.png)
[(1,6-Dibromo-2-naphthyl)oxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1,6-Dibromo-2-naphthyl)oxy]acetic acid is an organic compound with the molecular formula C12H8Br2O3 and a molecular weight of 359.998 Da It is characterized by the presence of two bromine atoms attached to a naphthalene ring, which is further connected to an acetic acid moiety through an ether linkage
Vorbereitungsmethoden
The synthesis of [(1,6-Dibromo-2-naphthyl)oxy]acetic acid typically involves the bromination of 2-naphthol followed by etherification with chloroacetic acid. The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the etherification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
[(1,6-Dibromo-2-naphthyl)oxy]acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the naphthalene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide or thiourea.
Oxidation Reactions: The naphthalene ring can be oxidized to form quinones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are often used for these reactions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can lead to the formation of the corresponding naphthyl ether.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield naphthyl amines, while oxidation reactions can produce naphthoquinones .
Wissenschaftliche Forschungsanwendungen
[(1,6-Dibromo-2-naphthyl)oxy]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its brominated naphthalene ring can interact with biological macromolecules, providing insights into their function and structure.
Medicine: Potential applications in drug development, particularly in the design of novel therapeutic agents. The compound’s ability to undergo various chemical transformations makes it a versatile scaffold for drug discovery.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(1,6-Dibromo-2-naphthyl)oxy]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the naphthalene ring can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects. The acetic acid moiety can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Vergleich Mit ähnlichen Verbindungen
[(1,6-Dibromo-2-naphthyl)oxy]acetic acid can be compared with other brominated naphthalene derivatives, such as 1,6-dibromo-2-naphthol and 1,6-dibromo-2-naphthylamine. These compounds share similar structural features but differ in their functional groups, leading to variations in their reactivity and applications.
1,6-Dibromo-2-naphthol: Contains a hydroxyl group instead of an acetic acid moiety. It is used in the synthesis of dyes and pigments.
1,6-Dibromo-2-naphthylamine: Contains an amine group, making it useful in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of bromine atoms, naphthalene ring, and acetic acid moiety, which provides a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C12H8Br2O3 |
|---|---|
Molekulargewicht |
360.00 g/mol |
IUPAC-Name |
2-(1,6-dibromonaphthalen-2-yl)oxyacetic acid |
InChI |
InChI=1S/C12H8Br2O3/c13-8-2-3-9-7(5-8)1-4-10(12(9)14)17-6-11(15)16/h1-5H,6H2,(H,15,16) |
InChI-Schlüssel |
HQAXQAFZOAMRCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2Br)OCC(=O)O)C=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,5'-[(4-Bromophenyl)methanediyl]dipyrimidine-4,6-diol](/img/structure/B12450737.png)
![3-{[4-(1,3-Thiazol-2-ylcarbamoyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B12450742.png)
![3-chloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B12450743.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B12450745.png)
![[(1Z)-1-amino-2-nitroethenyl][(4-methoxyphenyl)methyl]amine](/img/structure/B12450751.png)

![((3aR,4R,6R,6aR)-6-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B12450764.png)
![N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12450774.png)




